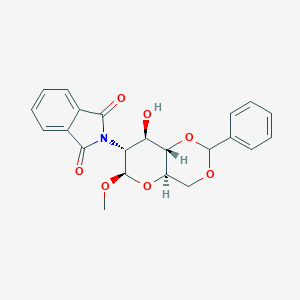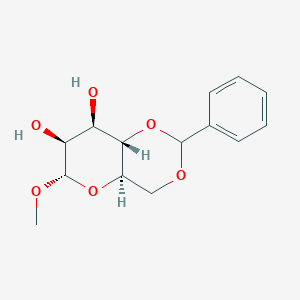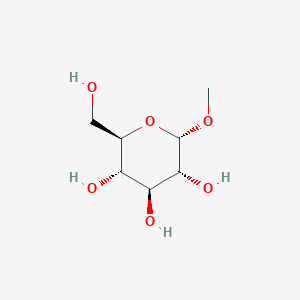
2,3-Naphthalènedicarboxaldéhyde
Vue d'ensemble
Description
Naphthalene-2,3-dialdehyde is an aromatic dialdehyde compound with the molecular formula C10H6(CHO)2. It is known for its unique chemical properties, particularly its ability to form fluorescent derivatives when reacted with primary amines in the presence of excess cyanide or thiol . This compound is essentially nonfluorescent until it undergoes such reactions, making it valuable in various scientific applications.
Applications De Recherche Scientifique
Naphthalene-2,3-dialdehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides.
Medicine: Utilized in the development of fluorescence-based assays for various biological targets.
Industry: Applied in the production of fluorescent dyes and labeling agents for analytical purposes.
Safety and Hazards
2,3-Naphthalenedicarboxaldehyde causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mécanisme D'action
The mechanism by which naphthalene-2,3-dialdehyde exerts its effects involves the formation of fluorescent derivatives. When reacted with primary amines in the presence of excess cyanide or thiol, it forms a fluorescent isoindole. This reaction is highly specific and results in stable, highly fluorescent compounds that can be used for various analytical applications .
Analyse Biochimique
Biochemical Properties
2,3-Naphthalenedicarboxaldehyde is known to react rapidly with primary amines, amino acids, and small peptides . The reaction between these amino compounds and 2,3-Naphthalenedicarboxaldehyde results in highly fluorescent and stable derivative compounds . This property makes it a valuable tool in the study of these biomolecules.
Cellular Effects
Intracellular glutathione, a crucial antioxidant in cells, can be labeled by incubating cells in a 2,3-Naphthalenedicarboxaldehyde-supplemented buffer . This allows for the visualization and quantification of glutathione in cells
Molecular Mechanism
The molecular mechanism of 2,3-Naphthalenedicarboxaldehyde involves its reaction with biomolecules such as primary amines, amino acids, and small peptides . This reaction does not require any additional nucleophile and results in the formation of highly fluorescent and stable derivative compounds .
Metabolic Pathways
2,3-Naphthalenedicarboxaldehyde is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-2,3-dialdehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, naphthalene-2,3-dimethanol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield naphthalene-2,3-dialdehyde .
Industrial Production Methods: In industrial settings, the production of naphthalene-2,3-dialdehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-2,3-dialdehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction of naphthalene-2,3-dialdehyde can yield naphthalene-2,3-dimethanol.
Substitution: It can react with primary amines to form fluorescent isoindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or MnO2 in an appropriate solvent.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Primary amines in the presence of excess cyanide or thiol.
Major Products:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalene-2,3-dimethanol.
Substitution: Fluorescent isoindole derivatives.
Comparaison Avec Des Composés Similaires
Naphthalene-2,3-dialdehyde is unique due to its specific reactivity with primary amines to form fluorescent derivatives. Similar compounds include:
Naphthalene-1,2-dialdehyde: Another dialdehyde with similar reactivity but different positional isomerism.
Naphthalene-2,6-dialdehyde: Differing in the position of the aldehyde groups, leading to different chemical properties and applications.
Naphthalene-2,3-dialdehyde stands out due to its high fluorescence quantum yield and rapid reaction rate, making it a preferred choice for fluorescence-based assays .
Propriétés
IUPAC Name |
naphthalene-2,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLKLQPLOWLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221710 | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7149-49-7 | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Naphthalenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Naphthalenedialdehyde [Fluorimetric reagent for primary Amines] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-NAPHTHALENEDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z676031J38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: NDA reacts rapidly with GSH and its precursor, gamma-glutamylcysteine, under physiological conditions to form highly fluorescent derivatives. [] This reaction doesn't require additional nucleophiles like cyanide ions, unlike some other derivatization reactions with NDA. [] This characteristic fluorescence allows for sensitive detection and quantification of GSH in biological samples, even at the single-cell level, using techniques like fluorescence microscopy and capillary electrophoresis. [, ]
ANone:
- Spectroscopic Data:
- NDA derivatives, particularly with primary amines like amino acids, exhibit strong fluorescence. [, ]
- The NDA-GSH derivative has excitation and emission maxima around 472 nm and 528 nm, respectively, making it compatible with instrumentation optimized for fluorescein. []
- The NDA-homocysteine derivative shows strong UV absorption at 331 nm. []
A: NDA exists in solution as an equilibrium of different forms: dialdehydic, monohydrated acyclic, and cyclic hemiacetal. [] In aqueous solutions, the cyclic hemiacetal form dominates (around 85%). [] Dehydration to the dialdehyde and monohydrate forms is catalyzed by both acids and bases. [] NDA is less strongly hydrated than its analog, orthophthalaldehyde (OPA). []
A: While NDA is primarily known as a derivatization reagent, its reactivity with cyanide ions under specific conditions leads to a unique oxidative self-condensation product. [] This reaction highlights the importance of carefully controlling reaction conditions when using NDA, especially in the presence of cyanide.
ANone: While the provided research does not delve into computational studies on NDA specifically, its structure and reactivity make it amenable to various computational chemistry approaches.
ANone: Absolutely. Techniques like density functional theory (DFT) could be used to investigate the electronic structure and spectroscopic properties of NDA and its derivatives. Molecular docking simulations could be employed to explore its interactions with enzymes like glutathione S-transferase, while molecular dynamics simulations could provide insights into the behavior of NDA-derivatized molecules in different environments. QSAR models could be developed to predict the fluorescence properties of NDA derivatives based on their chemical structure, aiding in the design of new probes.
A: While specific data on NDA's stability isn't provided in the research, it's known that the stability of nitrile oxides, which can be synthesized from NDA, is temperature-dependent. [] This suggests that NDA storage conditions, particularly temperature, could affect its long-term stability.
A: Fluorescence detection, often coupled with separation techniques like high-performance liquid chromatography (HPLC) [, , ] and capillary electrophoresis (CE) [, , , ], is widely employed for analyzing NDA derivatives. This is due to the high sensitivity of fluorescence detection and the ability of these techniques to separate complex mixtures. For example, NDA derivatization combined with HPLC and fluorescence detection has been used to quantify histamine in human immunoglobulin preparations. [] Additionally, laser desorption/ionization mass spectrometry (LDI-MS) has shown promise for detecting NDA-derivatized homocysteine. []
A: The use of NDA as a fluorogenic reagent for primary amines, particularly amino acids, emerged in the latter half of the 20th century. [] Since then, its applications have expanded to various fields, including bioanalytical chemistry, cell biology, and even environmental monitoring. [, , ] The development of more sensitive analytical techniques like HPLC and CE coupled with fluorescence detection has further propelled the use of NDA in these areas.
A: NDA's versatility bridges chemistry, biology, and analytical sciences. Its application in quantifying glutathione in single cells [, , ] exemplifies its use in understanding fundamental cellular processes. Simultaneously, its use in detecting cyanide in environmental samples like cigarette smoke [] and drinking water [] highlights its relevance to environmental health and toxicology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)










